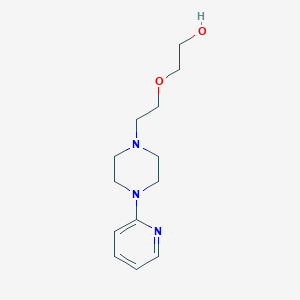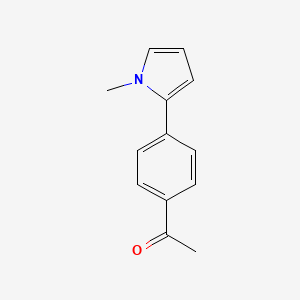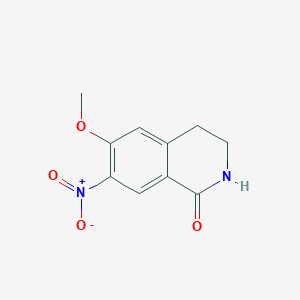
6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the isoquinoline ring.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the dihydroisoquinolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents, followed by substitution with nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains two methoxy groups instead of one methoxy and one nitro group.
Uniqueness
6-Methoxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
6-methoxy-7-nitro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-11-10(13)7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) |
Clé InChI |
WWHIGRXHZFEZGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCNC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)


![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
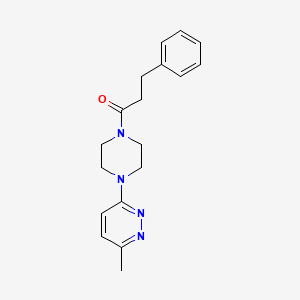
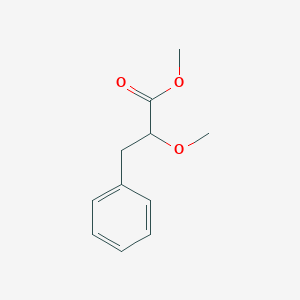
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
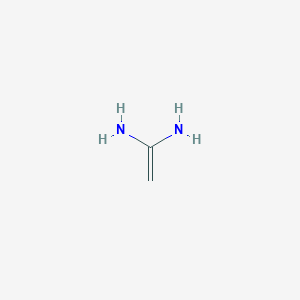
![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)


